

PAT1inh-B01: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: PAT1inh-B01

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This document provides a comprehensive technical overview of **PAT1inh-B01**, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). This guide details its chemical properties, a proposed synthesis pathway, and in-depth experimental protocols for its biological evaluation.

Core Chemical Properties

PAT1inh-B01 is a small molecule inhibitor with the systematic name N-(4-(3-(5-bromo-1H-indol-1-yl)-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide. Its key chemical data are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C22H18BrF3N6O2	[1][2]
Molecular Weight	535.32 g/mol	[1]
CAS Number	1775330-54-5	[1][2]
Appearance	White to off-white solid	Inferred from typical pyrazole derivatives
Solubility	Soluble in DMSO (12.5 mg/mL with heating)	[1]
Purity	≥98%	[3]
Storage	Store at 4°C, protect from light. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months.	[1]

Proposed Synthesis of PAT1inh-B01

While a specific, detailed synthesis of **PAT1inh-B01** has not been published in peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar pyrazole-carboxamide and 1,2,4-oxadiazole derivatives. The proposed multi-step synthesis is outlined below.

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid. This starting material can be synthesized from commercially available precursors, such as ethyl 2-formyl-3-oxobutanoate, through a cyclization reaction with methylhydrazine, followed by hydrolysis of the resulting ester.

Step 2: Synthesis of N-(4-amino-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide. 1-methyl-1H-pyrazole-4-carboxylic acid can be converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 4-amino-2-(trifluoromethyl)aniline in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to form the amide bond.

Step 3: Synthesis of 5-bromo-1H-indole-N'-hydroxy-carboximidamide. 5-bromo-1H-indole can be reacted with a source of the cyanate ion (e.g., from the reaction of sodium cyanide with an oxidizing agent in the presence of a phase-transfer catalyst) to form the corresponding nitrile. The nitrile is then treated with hydroxylamine to yield the N'-hydroxy-carboximidamide (an amidoxime).

Step 4: Formation of the 1,2,4-oxadiazole ring. The N-(4-amino-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide from Step 2 is diazotized using sodium nitrite in an acidic medium, followed by a reaction with a cyanide source to introduce a nitrile group at the 4-position of the phenyl ring. This intermediate is then converted to the corresponding amidoxime by reaction with hydroxylamine. Finally, a cyclization reaction between the amidoxime from Step 3 and the newly synthesized amidoxime, likely under dehydrating conditions (e.g., using a coupling agent like EDC or DCC, or by heating), would form the 3,5-disubstituted 1,2,4-oxadiazole ring and yield **PAT1inh-B01**.

Biological Activity and Mechanism of Action

PAT1inh-B01 is a potent and selective inhibitor of the SLC26A6 (PAT1) anion exchanger. SLC26A6 is a crucial transporter in the apical membrane of intestinal epithelial cells, where it mediates the exchange of chloride (Cl^-) for bicarbonate (HCO_3^-), contributing significantly to intestinal fluid absorption.

PAT1inh-B01 has been shown to inhibit PAT1-mediated anion exchange with a half-maximal inhibitory concentration (IC_{50}) of approximately 350 nM.^{[1][2][4]} The inhibitory effect has been demonstrated for various modes of anion exchange, including Cl^-/SCN^- and $\text{Cl}^-/\text{HCO}_3^-$ exchange, with IC_{50} values of 260 nM and 290 nM, respectively.^[4] Importantly, **PAT1inh-B01** exhibits high selectivity for SLC26A6 over other related SLC26 family members, such as SLC26A3 (DRA), SLC26A4 (Pendrin), and SLC26A9, as well as the cystic fibrosis transmembrane conductance regulator (CFTR) and Ca^{2+} -activated Cl^- channels.^[4]

By blocking the activity of SLC26A6, **PAT1inh-B01** effectively reduces Cl^- and subsequent fluid absorption in the small intestine. This mechanism of action makes it a valuable research tool for studying intestinal ion transport and a potential therapeutic agent for managing conditions characterized by excessive intestinal fluid absorption.

Experimental Protocols

In Vitro Inhibition of SLC26A6-Mediated Anion Exchange

This protocol describes the cell-based assay used to determine the inhibitory activity of **PAT1inh-B01** on SLC26A6.

1. Cell Culture and Transfection:

- Fischer rat thyroid (FRT) cells are cultured in a suitable medium (e.g., Coon's modified Ham's F-12 medium supplemented with fetal bovine serum, L-glutamine, penicillin, and streptomycin).
- Cells are stably co-transfected with a plasmid encoding human SLC26A6 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L). YFP fluorescence is quenched by iodide (I^-).

2. Anion Exchange Assay:

- Transfected FRT cells are seeded in 96-well black-walled microplates and grown to confluence.
- The cells are washed with a chloride-containing buffer (e.g., PBS).
- The cells are then incubated with varying concentrations of **PAT1inh-B01** (or vehicle control, DMSO) for a predetermined time (e.g., 10-30 minutes) at 37°C.
- The chloride-containing buffer is rapidly replaced with an iodide-containing buffer (e.g., PBS with NaI replacing NaCl) using an automated liquid handler.
- The rate of YFP fluorescence quenching is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 500 nm excitation, 530 nm emission).
- The initial rate of fluorescence quenching is proportional to the rate of I^- influx, which is mediated by the SLC26A6-mediated Cl^-/I^- exchange.

3. Data Analysis:

- The initial rates of fluorescence quenching are calculated for each concentration of **PAT1inh-B01**.
- The data are normalized to the vehicle control (100% activity) and a maximal inhibition control.
- The IC_{50} value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Measurement of Cl^-/HCO_3^- Exchange

This protocol details the measurement of **PAT1inh-B01**'s effect on the physiologically relevant $\text{Cl}^-/\text{HCO}_3^-$ exchange.

1. Cell Preparation and Dye Loading:

- FRT cells stably expressing SLC26A6 are grown on glass coverslips.
- The cells are loaded with the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) by incubation with its acetoxymethyl ester (BCECF-AM).

2. Intracellular pH Measurement:

- The coverslip with BCECF-loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope.
- The cells are initially perfused with a Cl^- -containing, HCO_3^- -free buffer.
- The perfusion is then switched to a Cl^- -free, HCO_3^- -containing buffer. This creates an outwardly directed Cl^- gradient that drives the influx of HCO_3^- through SLC26A6, leading to an increase in intracellular pH (pHi).
- BCECF fluorescence is excited at two wavelengths (e.g., 490 nm and 440 nm), and the ratio of the emitted fluorescence (at ~535 nm) is used to determine the pHi, calibrated using the nigericin/high- K^+ method.
- The experiment is repeated in the presence of different concentrations of **PAT1inh-B01**.

3. Data Analysis:

- The initial rate of pHi increase upon switching to the HCO_3^- -containing buffer is calculated.
- The inhibition of the rate of pHi increase by **PAT1inh-B01** is used to determine its effect on $\text{Cl}^-/\text{HCO}_3^-$ exchange activity and to calculate the IC_{50} .

In Vivo Measurement of Intestinal Fluid Absorption (Closed-Loop Model)

This protocol describes an in vivo method to assess the effect of **PAT1inh-B01** on intestinal fluid absorption in a mouse model.

1. Animal Preparation:

- Mice are fasted overnight with free access to water.

- The animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
- A midline laparotomy is performed to expose the small intestine.

2. Creation of Intestinal Loops:

- A segment of the jejunum or ileum of a defined length (e.g., 2-3 cm) is isolated by ligating both ends with surgical silk, taking care not to obstruct the mesenteric blood supply.
- The intestinal contents of the looped segment are gently flushed with warm saline.

3. Administration of Test Solution:

- A solution containing a non-absorbable marker (e.g., ^{14}C -polyethylene glycol 4000) and either **PAT1inh-B01** or vehicle is injected into the lumen of the closed loop.
- The abdominal incision is temporarily closed, and the animal is kept warm for the duration of the experiment (e.g., 1-2 hours).

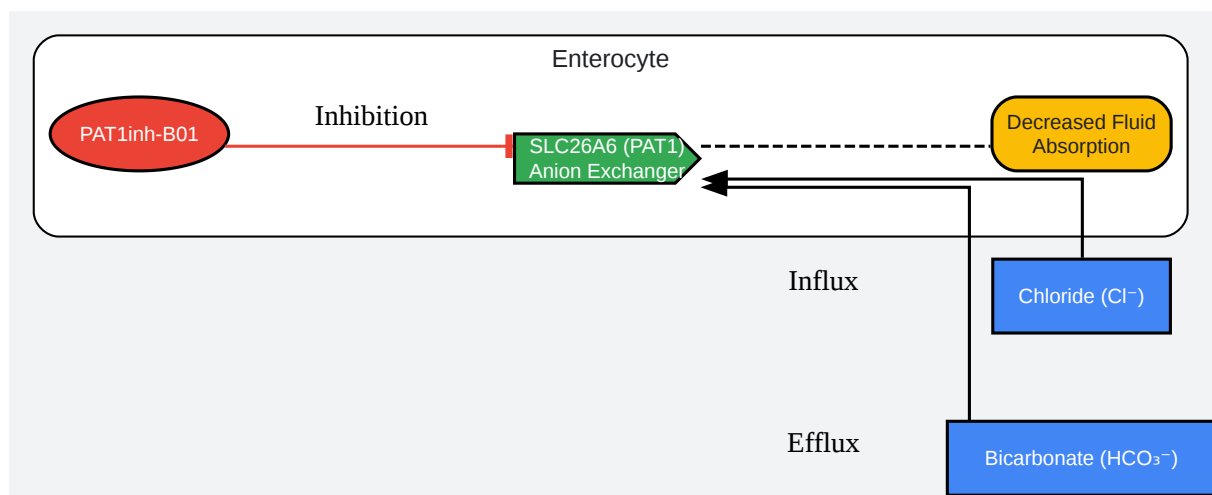
4. Measurement of Fluid Absorption:

- At the end of the experimental period, the animal is euthanized, and the intestinal loop is carefully excised.
- The contents of the loop are collected, and the volume is measured.
- The concentration of the non-absorbable marker in the initial and final luminal fluid is determined (e.g., by liquid scintillation counting).
- The net fluid absorption is calculated based on the change in the concentration of the non-absorbable marker.

5. Data Analysis:

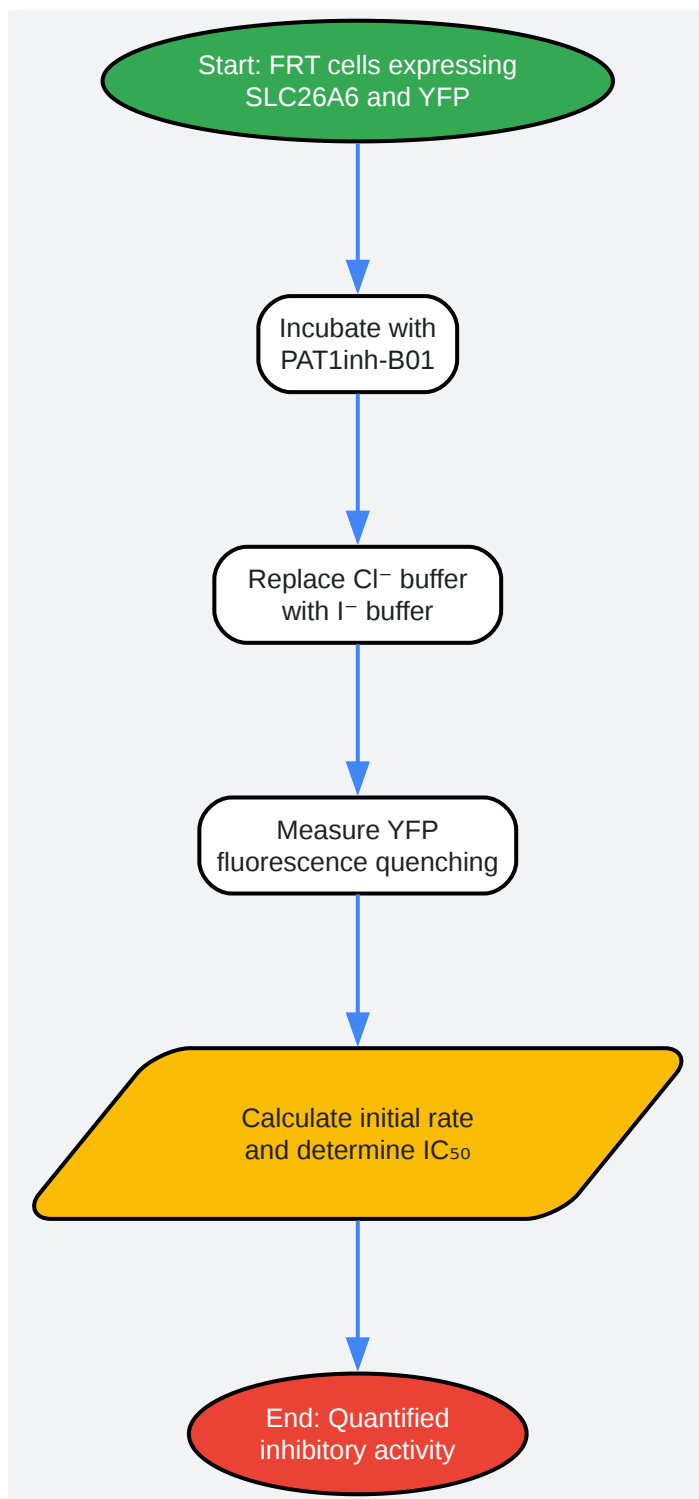
- Fluid absorption in the **PAT1inh-B01**-treated group is compared to the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test).

Visualizations



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Caption: Mechanism of action of **PAT1inh-B01** in an intestinal enterocyte.



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Caption: Workflow for the in vitro SLC26A6 inhibition assay.

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